molecular formula C13H27N B13286628 Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine

Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine

Cat. No.: B13286628
M. Wt: 197.36 g/mol
InChI Key: CVSPPCVCFBKWLC-UHFFFAOYSA-N
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Description

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . It is also known by its IUPAC name, N,2-diisopropyl-5-methylcyclohexanamine . This compound is characterized by its cyclohexane ring substituted with methyl and isopropyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industrial applications .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

5-methyl-N,2-di(propan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-9(2)12-7-6-11(5)8-13(12)14-10(3)4/h9-14H,6-8H2,1-5H3

InChI Key

CVSPPCVCFBKWLC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NC(C)C)C(C)C

Origin of Product

United States

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